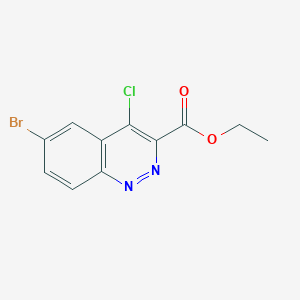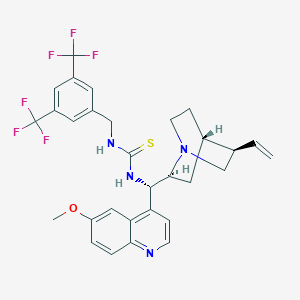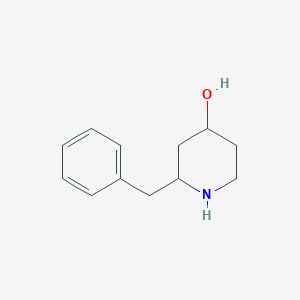
2-Benzylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylpiperidin-4-ol is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon of the piperidine ring. This compound is known for its applications in medicinal chemistry and organic synthesis.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 4-piperidone with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Grignard Reaction: Another method involves the reaction of 4-piperidone with benzylmagnesium chloride (a Grignard reagent), followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like crystallization and distillation are commonly employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, often using hydrogenation methods with catalysts like Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxyl group, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzylpiperidin-4-one.
Reduction: Various hydrogenated derivatives.
Substitution: Functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Benzylpiperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 2-Benzylpiperidin-4-ol exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact pathways involved can vary based on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
1-Benzylpiperidin-4-ol: Similar structure but with different substitution patterns.
4-Benzylpiperidine: Lacks the hydroxyl group, leading to different reactivity and applications.
Piperidin-4-ol: The parent compound without the benzyl group.
Uniqueness: 2-Benzylpiperidin-4-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-benzylpiperidin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Clave InChI |
MJILZFFEVVWANF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(CC1O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



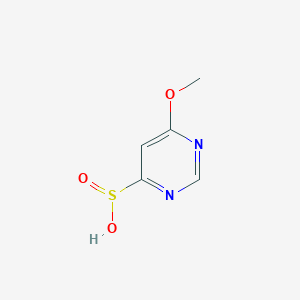
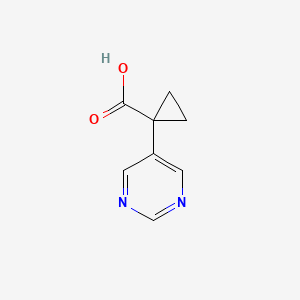
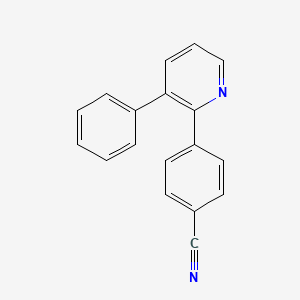
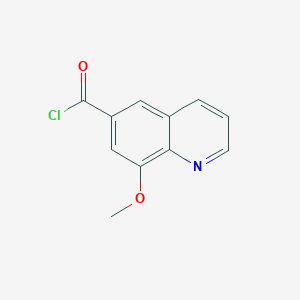
![(1R,5R)-tert-Butyl 8-oxo-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12952154.png)
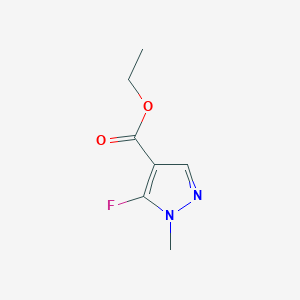
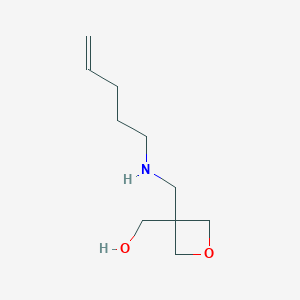
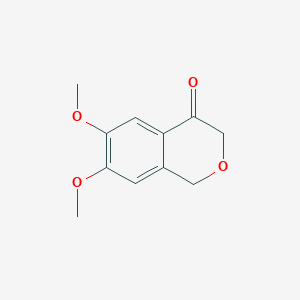
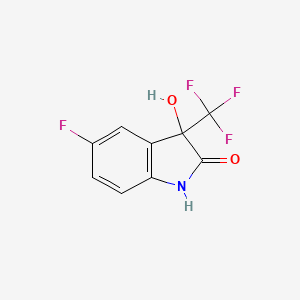
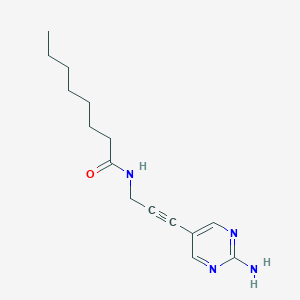
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
